molecular formula C30H23N3O2 B2512987 N-[(2Z)-3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-2H-chromen-2-ylidene]biphenyl-4-amine CAS No. 1993493-33-6

N-[(2Z)-3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-2H-chromen-2-ylidene]biphenyl-4-amine

Cat. No.: B2512987
CAS No.: 1993493-33-6
M. Wt: 457.533
InChI Key: QHXQMKWNPKOYMB-GCUVURNUSA-N
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Description

N-[(2Z)-3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-2H-chromen-2-ylidene]biphenyl-4-amine is a synthetic organic compound belonging to a class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-2H-chromen-2-ylidene]biphenyl-4-amine can be achieved through a multi-step synthetic pathway involving the following key steps:

  • Synthesis of 6-methoxy-2H-chromen-2-one: This involves the cyclization of appropriate starting materials under acidic or basic conditions.

  • Formation of 1,4-dihydroquinazolin-2-amine: This step typically involves the condensation of an anthranilic acid derivative with a suitable aldehyde or ketone.

  • Coupling Reaction: The final step includes coupling the 6-methoxy-2H-chromen-2-one with the 1,4-dihydroquinazolin-2-amine via an amine-bond formation under specific conditions like the presence of a base or catalyst.

Industrial Production Methods

The industrial-scale synthesis of this compound would involve the optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, robust purification processes, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can yield reduced forms of the quinazolinone ring.

  • Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine or methoxy positions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide, KMnO₄, or PCC.

  • Reduction: Common reducing agents include NaBH₄, LiAlH₄, or catalytic hydrogenation.

  • Substitution: Reactions might use nucleophiles like alkyl halides, amidines, or other nucleophilic species.

Major Products

Depending on the type of reaction, the products can vary from oxidized or reduced analogs of the compound to substituted derivatives with new functional groups at specific positions.

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis, particularly in constructing complex heterocyclic architectures.

Biology

It shows potential as a biochemical probe or precursor in the synthesis of biologically active molecules, possibly targeting specific enzymes or receptors.

Medicine

Investigations into the medicinal properties of this compound may include its role as a lead compound in the development of novel therapeutic agents, such as anti-cancer, anti-inflammatory, or antimicrobial drugs.

Industry

In the materials science field, derivatives of this compound may be explored for their electronic, optical, or catalytic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is linked to its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways involved would depend on the context of its application:

  • Biological Systems: Interaction with cellular targets could lead to modulation of biological pathways.

  • Chemical Reactions: Acting as an intermediate or catalyst in various organic reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-2H-chromen-2-ylidene]phenylamine

  • N-[(2Z)-3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-2H-chromen-2-ylidene]toluidine

Uniqueness

This compound's uniqueness lies in its structural intricacy and the combination of the chromen-2-one and quinazolin-2-yl moieties, providing distinctive reactivity and properties compared to simpler analogs. The presence of the methoxy group and the specific positioning of the biphenyl-4-amine also contribute to its unique characteristics.

This is a thorough overview, covering various facets of N-[(2Z)-3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-2H-chromen-2-ylidene]biphenyl-4-amine. Anything else you'd like to know?

Properties

IUPAC Name

3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-N-(4-phenylphenyl)chromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23N3O2/c1-34-25-15-16-28-23(17-25)18-26(29-31-19-22-9-5-6-10-27(22)33-29)30(35-28)32-24-13-11-21(12-14-24)20-7-3-2-4-8-20/h2-18H,19H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXQMKWNPKOYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=NC3=CC=C(C=C3)C4=CC=CC=C4)C(=C2)C5=NCC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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